molecular formula C13H23NO3 B3320996 Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate CAS No. 129321-82-0

Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B3320996
CAS No.: 129321-82-0
M. Wt: 241.33 g/mol
InChI Key: UTVLESWQVLBCDG-UHFFFAOYSA-N
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Description

Tert-butyl 8-(hydroxymethyl)-6-azaspiro[34]octane-6-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and an azaspiro[34]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting with the construction of the azaspiro[3.4]octane core. This can be achieved through cyclization reactions of appropriate precursors. The hydroxymethyl group is then introduced via a hydroxylation reaction, and the tert-butyl group is added through tert-butylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: In biological research, tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar in structure but lacks the spirocyclic framework.

  • 3,5-di-tert-butyl-4-hydroxybenzyl alcohol: Contains tert-butyl groups and a hydroxymethyl group but has a different core structure.

Uniqueness: Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate stands out due to its spirocyclic structure, which provides unique chemical and physical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVLESWQVLBCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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In the similar procedure, 2-tert-butoxycarbonyl-4-hydroxymethyl-2-azaspiro[4.4]nonane (compound 105) (1H-NMR (CDCl3) δppm: 1.46 (9H, s), 1.61 (8H, s), 3.0-3.9 (7H, m)) and 2-tert-butoxycarbonyl-4-hydroxymethyl-2-azaspiro[4.5]decane (compound 107)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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